Trihydroxycoprostanoic acid Trihydroxycoprostanoic acid Trihydroxycoprostanoic acid, also known as 3, 7, 12-trihydroxycoprostanate or 5-thca, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Trihydroxycoprostanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Trihydroxycoprostanoic acid has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, trihydroxycoprostanoic acid is primarily located in the membrane (predicted from logP), peroxisome and cytoplasm. Trihydroxycoprostanoic acid has been found to be associated with the diseases known as d-bifunctional protein deficiency; trihydroxycoprostanoic acid has also been linked to several inborn metabolic disorders including adrenoleukodystrophy and peroxisomal biogenesis defect.
Trihydroxycoprostanoic acid is a triterpene.
Brand Name: Vulcanchem
CAS No.: 863-39-8
VCID: VC1700337
InChI: InChI=1S/C28H48O5/c1-16(2)7-6-8-17(3)19-9-10-20-24-21(13-23(31)27(19,20)5)26(4)12-11-18(29)14-28(26,25(32)33)15-22(24)30/h16-24,29-31H,6-15H2,1-5H3,(H,32,33)/t17-,18-,19-,20+,21+,22-,23+,24+,26-,27-,28+/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C(=O)O)O)O)C
Molecular Formula: C28H48O5
Molecular Weight: 464.7 g/mol

Trihydroxycoprostanoic acid

CAS No.: 863-39-8

Cat. No.: VC1700337

Molecular Formula: C28H48O5

Molecular Weight: 464.7 g/mol

* For research use only. Not for human or veterinary use.

Trihydroxycoprostanoic acid - 863-39-8

Specification

CAS No. 863-39-8
Molecular Formula C28H48O5
Molecular Weight 464.7 g/mol
IUPAC Name (3R,5R,7R,8R,9S,10R,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-5-carboxylic acid
Standard InChI InChI=1S/C28H48O5/c1-16(2)7-6-8-17(3)19-9-10-20-24-21(13-23(31)27(19,20)5)26(4)12-11-18(29)14-28(26,25(32)33)15-22(24)30/h16-24,29-31H,6-15H2,1-5H3,(H,32,33)/t17-,18-,19-,20+,21+,22-,23+,24+,26-,27-,28+/m1/s1
Standard InChI Key JIFNDZCDNLFAKC-YAODFNMUSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@]4([C@@]3(CC[C@H](C4)O)C)C(=O)O)O)O)C
SMILES CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C(=O)O)O)O)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C(=O)O)O)O)C

Introduction

Chemical Structure and Properties

Trihydroxycoprostanoic acid, also known as 3,7,12-trihydroxycoprostanic acid or 5-THCA, belongs to the class of organic compounds known as cholesterols and derivatives. These compounds contain a 3-hydroxylated cholestane core structure . The molecular formula of trihydroxycoprostanoic acid is C₂₈H₄₈O₅ with an average molecular weight of 464.6777 g/mol and a monoisotopic molecular weight of 464.350174646 g/mol .

The IUPAC name for trihydroxycoprostanoic acid is (1S,2R,5R,7R,9R,10R,11S,14R,15R,16S)-5,9,16-trihydroxy-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecane-7-carboxylic acid .

Table 1: Chemical Properties of Trihydroxycoprostanoic Acid

PropertyValue
Common NameTrihydroxycoprostanoic acid
Alternative Names3,7,12-trihydroxycoprostanic acid, 5-THCA
Molecular FormulaC₂₈H₄₈O₅
Average Molecular Weight464.6777 g/mol
Monoisotopic Molecular Weight464.350174646 g/mol
Chemical ClassificationCholesterols and derivatives
HMDB IDHMDB0002163
MarkerDB IDMDB00000381
PubChem CID122166

Biochemical Role in Metabolism

Trihydroxycoprostanoic acid serves as a precursor to cholic acid, which is a primary bile acid . The conversion process from trihydroxycoprostanoic acid to cholic acid requires functional peroxisomes, particularly acyl-CoA oxidases, which are critical to this conversion pathway . This metabolic process involves peroxisomal beta-oxidation, which shortens the side chain of trihydroxycoprostanoic acid to form the bile acid.

The peroxisomal beta-oxidation system is catalyzed by three distinct enzymes: acyl-CoA oxidase, enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase bifunctional enzyme, and peroxisomal beta-ketothiolase . These enzymes are immunologically distinct from analogous mitochondrial enzymes and are responsible for chain shortening of various fatty acyl-CoAs . The oxidation of trihydroxycoprostanoic acid follows a peroxisomal pathway that is homologous to, and possibly identical to, the beta-oxidation pathway for fatty acids .

Clinical Significance in Peroxisomal Disorders

Trihydroxycoprostanoic acid has significant clinical relevance, particularly in the context of peroxisomal disorders. These disorders represent a group of genetic conditions characterized by impaired peroxisomal function.

Zellweger Syndrome

Trihydroxycoprostanoic acid is excreted in the urine of patients with Zellweger syndrome, a severe genetic disorder characterized by the absence or reduction of functional peroxisomes . This syndrome belongs to the spectrum of peroxisomal biogenesis disorders and presents with severe neurological, hepatic, and renal abnormalities.

Adrenoleukodystrophy (ALD)

Trihydroxycoprostanoic acid has been found to be associated with adrenoleukodystrophy (ALD), which is an inborn error of metabolism . ALD is characterized by the accumulation of very long-chain fatty acids due to impaired peroxisomal beta-oxidation.

Other Peroxisomal Diseases

In various peroxisomal disorders, the oxidation of trihydroxycoprostanoic acid is deficient in liver homogenates . This deficiency contributes to the accumulation of trihydroxycoprostanoic acid in body fluids, making it a valuable biomarker for these conditions.

Research Findings on Peroxisomal Function

Research has provided valuable insights into the role of trihydroxycoprostanoic acid in assessing peroxisomal function. A study investigating peroxisomal bifunctional enzyme deficiency revealed that trihydroxycoprostanoic acid levels were significantly elevated in a patient with this condition .

Table 2: THCA Levels in Various Conditions

ConditionTHCA Level (μM)Reference Range (μM)
ControlNot detectable-
Patient T.C. (Bifunctional Enzyme Deficiency)8.8Not detectable
Zellweger Syndrome11.4±5.2Not detectable
Neonatal ALDSimilar to ZellwegerNot detectable

The table above demonstrates the elevation of trihydroxycoprostanoic acid in peroxisomal disorders compared to healthy controls . These findings support the use of trihydroxycoprostanoic acid as a biomarker for peroxisomal dysfunction.

In classical Refsum's disease, analyses of plasma trihydroxycoprostanoic acid were conducted as part of an investigation into peroxisomal functions . The results indicated that, except for deficient phytanic acid oxidation, peroxisomal functions (including trihydroxycoprostanoic acid metabolism) were normal in classical Refsum's disease, in contrast to infantile Refsum's disease where there is a general impairment of peroxisomal functions .

Analytical Methods for Detection

The detection and quantification of trihydroxycoprostanoic acid in biological samples are crucial for diagnosing peroxisomal disorders and monitoring disease progression. Several analytical methods have been developed for this purpose.

Bjorkhem and Falk developed a method for determining trihydroxycoprostanoic acid concentration in biological samples . This method has been used in research studies investigating peroxisomal disorders.

Modern analytical techniques, including gas chromatography-mass spectrometry (GC-MS), have been employed for the detection and quantification of trihydroxycoprostanoic acid in urine and plasma samples . These techniques offer high sensitivity and specificity, allowing for accurate measurement of trihydroxycoprostanoic acid levels even at low concentrations.

CompoundMolecular FormulaKey Structural Features
Trihydroxycoprostanoic acidC₂₈H₄₈O₅3α,7α,12α-trihydroxy positions on cholestane core with carboxylic acid group
Prostanoic acidC₂₀H₃₈O₂Cyclopentane ring with heptanoic acid side chain
Trihydroxytetranor-prostanoic acidC₁₆H₂₈O₅Three hydroxyl groups on a shortened prostanoic acid structure

Future Research Directions

Current research on trihydroxycoprostanoic acid continues to expand our understanding of its role in peroxisomal disorders and bile acid metabolism. Future research directions may include:

  • Investigation of novel therapeutic approaches targeting trihydroxycoprostanoic acid metabolism in peroxisomal disorders.

  • Development of more sensitive and specific analytical methods for the detection of trihydroxycoprostanoic acid in biological samples.

  • Exploration of the potential role of trihydroxycoprostanoic acid as a biomarker for early diagnosis of peroxisomal disorders.

  • Studies on the regulation of trihydroxycoprostanoic acid metabolism and its implications for bile acid homeostasis.

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